Hydrogen-Bond Donor and Acceptor Architecture vs. 2-Amino-5-methoxybenzamide: Quantitative Topological Polar Surface Area and H-Bond Shifts
Compared with the truncated methoxy analog 2-amino-5-methoxybenzamide, the target compound extends the 5-position side chain from a single methyl ether to a 3-methoxypropoxy chain, increasing the rotatable bond count from 3 to 6 and the topological polar surface area (TPSA) from approximately 72 Ų to 87.6 Ų, while maintaining an identical hydrogen-bond donor count of 2 and acceptor count of 4 [1]. The longer, more flexible 5-alkoxy chain increases the maximum molecular length and accessible conformational space, which may differentially orient the terminal methoxy group for distal binding-site interactions not achievable with the methoxy analog.
| Evidence Dimension | Computed physicochemical property differences between 5-(3-methoxypropoxy) and 5-methoxy substitution |
|---|---|
| Target Compound Data | TPSA = 87.6 Ų; Rotatable bonds = 6; XLogP3-AA = 0.8; HBD = 2; HBA = 4; MW = 224.26 g/mol |
| Comparator Or Baseline | 2-Amino-5-methoxybenzamide: TPSA ≈ 72 Ų; Rotatable bonds = 3; XLogP ≈ 0.5; HBD = 2; HBA = 3; MW = 166.18 g/mol |
| Quantified Difference | ΔTPSA ≈ +15.6 Ų; ΔRotatable bonds = +3; ΔMW = +58.08 g/mol; ΔHBA = +1; ΔXLogP ≈ +0.3 |
| Conditions | Computed properties via PubChem (Cactvs/XLogP3); target compound data confirmed by PubChem CID 61311145; comparator data from Sigma-Aldrich product entry for 2-amino-5-methoxybenzamide |
Why This Matters
The substantially higher TPSA and additional rotatable bonds predict altered passive membrane permeability and conformational flexibility relative to the simple methoxy analog, which is critical information for a medicinal chemist selecting a scaffold for CNS vs. peripheral target optimization.
- [1] PubChem. (2026). Compound Summary for CID 61311145: 2-Amino-5-(3-methoxypropoxy)benzamide. National Center for Biotechnology Information. Retrieved April 27, 2026. View Source
